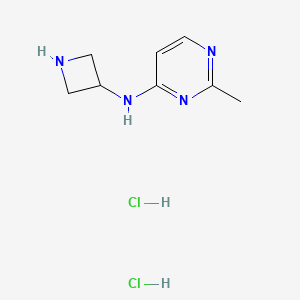

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride

Description

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of an azetidine ring, a pyrimidine ring, and two hydrochloride groups

Properties

Molecular Formula |

C8H14Cl2N4 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N4.2ClH/c1-6-10-3-2-8(11-6)12-7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3,(H,10,11,12);2*1H |

InChI Key |

HRHUWWHLHAWAKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CNC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride typically involves the reaction of azetidine derivatives with pyrimidine precursors under controlled conditions. One common method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . The reaction conditions often include the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve the desired product .

Industrial Production Methods

For industrial-scale production, green and cost-effective synthetic methods are preferred. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize industry-oriented reactions like green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced pyrimidine compounds.

Scientific Research Applications

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride include:

- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride

- N-(3-azetidinyl)-2-pyrimidinamine dihydrochloride

- N-azetidin-3-ylpyridin-2-amine dihydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview.

The compound is primarily studied for its role as a chemical probe targeting B-cell lymphoma 6 (BCL6), an oncogenic transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Research indicates that this compound exhibits significant binding affinity to the BTB domain of BCL6, leading to the degradation of this protein in cellular environments. The binding affinity has been quantified using biochemical assays, demonstrating subnanomolar potency in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the azetidine and pyrimidine moieties can significantly influence the compound's potency. For instance, variations in the substituents on the azetidine ring have shown to enhance cellular permeability and reduce efflux ratios, which are critical for maintaining effective concentrations within cells .

| Compound | Binding Affinity (nM) | Cellular Potency (nM) | Comments |

|---|---|---|---|

| This compound | <10 | 12.5 | High affinity for BCL6 |

| CCT373566 | <1 | 10.7 | Most potent compound in cellular assays |

| CCT373567 | <1 | 41.0 | Similar biochemical affinity but lower cellular activity |

In Vivo Studies

In vivo pharmacokinetic studies demonstrate that when administered at doses of 50 mg/kg, the compound maintains plasma concentrations above the calculated free DC50 levels for over 24 hours. This suggests a favorable pharmacokinetic profile, which is essential for therapeutic applications .

Anti-inflammatory Properties

Beyond its anti-cancer properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory effects. Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), contributing to reduced inflammation markers in cellular assays .

Study 1: BCL6 Inhibition

A recent study focused on optimizing the compound's structure to enhance its inhibitory effects on BCL6. The findings indicated that certain modifications led to improved binding affinities and cellular degradation rates, positioning this compound as a promising candidate for further development in DLBCL treatment .

Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory potential of pyrimidine derivatives similar to this compound. Results showed significant reductions in COX-2 and iNOS expression levels, suggesting that this class of compounds could be beneficial in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.